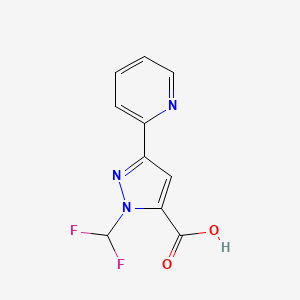

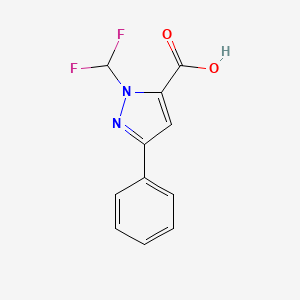

1-(Difluormethyl)-3-phenyl-1H-pyrazol-5-carbonsäure

Übersicht

Beschreibung

1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H8F2N2O2 and its molecular weight is 238.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Entwicklung

Die Difluormethylgruppe in 1-(Difluormethyl)-3-phenyl-1H-pyrazol-5-carbonsäure ist in der pharmazeutischen Chemie von Bedeutung, da sie die metabolische Stabilität und Bioverfügbarkeit von therapeutischen Verbindungen verbessern kann . Diese Verbindung kann als Vorläufer für die Synthese verschiedener pharmakologisch aktiver Moleküle dienen, die ein breites Spektrum an biologischen Aktivitäten aufweisen, darunter antibakterielle, antihypertensive, cancerostatische und zytotoxische Aktivitäten .

Funktionalisierung im späten Stadium

Diese Verbindung ist wertvoll für die Funktionalisierung im späten Stadium, eine Technik, die verwendet wird, um funktionelle Gruppen in komplexe Moleküle einzuführen, ohne deren vorhandenes Gerüst zu stören . Sie ermöglicht die ortsspezifische Installation der Difluormethylgruppe an großen Biomolekülen wie Proteinen, was für die Entwicklung gezielter Therapien entscheidend sein kann.

Methodik der organischen Synthese

Diese Verbindung kann bei der Entwicklung neuer Methoden der organischen Synthese eingesetzt werden. Beispielsweise kann sie als Baustein für den Aufbau komplexer Moleküle durch Kreuzkupplungsreaktionen oder als Reagenz in nukleophilen Substitutionsreaktionen dienen und so die für synthetische Chemiker verfügbare Toolbox erweitern .

Radiomarkierung und Bildgebung

This compound: kann bei der Entwicklung von dual-modalen (MRT/optischen) Bildgebungssonden für die Apoptose verwendet werden . Die Fähigkeit der Verbindung, radioaktiv markiert zu werden, macht sie zu einem Kandidaten für die Herstellung von Bildgebungsmitteln, die wertvolle Einblicke in biologische Prozesse und Krankheiten liefern können.

Prozesschemie

In der Prozesschemie sind die Skalierbarkeit und Sicherheit der Synthese von Verbindungen wie This compound von größter Bedeutung. Fortschritte in der Difluormethylierungs-Technik haben den Zugang zu Molekülen mit pharmazeutischer Relevanz rationalisiert und das Interesse an der Prozesschemie geweckt, wobei der Schwerpunkt auf Effizienz und Nachhaltigkeit liegt .

Wirkmechanismus

Target of Action

The primary target of 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II . It plays a crucial role in energy production by catalyzing the oxidation of succinate to fumarate in the citric acid cycle and facilitating the transfer of electrons to the electron transport chain.

Mode of Action

1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid acts by inhibiting the activity of SDH . The inhibition of SDH disrupts the normal functioning of the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in reactive oxygen species . This can lead to cell death, particularly in cells that are heavily dependent on mitochondrial respiration, such as fungal cells .

Biochemical Pathways

The inhibition of SDH by 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid affects the citric acid cycle and the electron transport chain . The citric acid cycle is disrupted due to the accumulation of succinate and the decreased production of fumarate. The electron transport chain is affected due to the reduced transfer of electrons from succinate to ubiquinone . This leads to a decrease in the proton gradient across the mitochondrial membrane, disrupting ATP synthesis .

Result of Action

The result of the action of 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is the inhibition of fungal growth . By inhibiting SDH, it disrupts energy production and increases oxidative stress within the fungal cell, leading to cell death .

Biochemische Analyse

Biochemical Properties

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as histone deacetylase 6 (HDAC6), where it acts as a mechanism-based and essentially irreversible inhibitor . This interaction is significant because HDAC6 is involved in various cellular processes, including gene expression regulation and protein deacetylation. The compound’s ability to inhibit HDAC6 suggests its potential use in therapeutic applications, particularly in oncology and neurodegenerative diseases.

Cellular Effects

The effects of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of HDAC6 affects the acetylation status of various proteins, including tubulin and cortactin, which are crucial for cell motility and stability . Additionally, the compound’s impact on gene expression can lead to changes in cellular responses, potentially making it a valuable tool in cancer treatment by inducing apoptosis in cancer cells.

Molecular Mechanism

At the molecular level, 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active site of HDAC6, leading to the formation of a stable complex that inhibits the enzyme’s activity . This inhibition is achieved through a two-step slow-binding mechanism, where the compound first binds reversibly to the enzyme, followed by a covalent modification that results in irreversible inhibition. This mechanism highlights the compound’s potential as a selective inhibitor with therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid can change over time. Studies have shown that the compound remains stable under standard storage conditions, but its activity can degrade over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes, with minimal degradation observed over time. This stability makes it a reliable compound for prolonged experimental use.

Dosage Effects in Animal Models

The effects of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to minimize potential side effects while maximizing efficacy.

Metabolic Pathways

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . During phase I metabolism, the compound is oxidized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates are then conjugated with glucuronic acid or glutathione in phase II metabolism, facilitating their excretion from the body. The involvement of these metabolic pathways ensures the compound’s efficient clearance and reduces the risk of accumulation and toxicity.

Transport and Distribution

The transport and distribution of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is primarily transported across cell membranes by the L-type amino acid transporter 1 (LAT1), which is highly expressed in various tissues, including the brain and cancer cells. This selective transport mechanism enhances the compound’s accumulation in target tissues, improving its therapeutic efficacy.

Subcellular Localization

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid exhibits specific subcellular localization patterns that influence its activity and function . The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes. Additionally, it can be directed to specific subcellular compartments through post-translational modifications, such as phosphorylation, which add targeting signals to the molecule. This precise localization ensures that the compound exerts its effects at the intended sites within the cell, enhancing its therapeutic potential.

Eigenschaften

IUPAC Name |

2-(difluoromethyl)-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c12-11(13)15-9(10(16)17)6-8(14-15)7-4-2-1-3-5-7/h1-6,11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKWBKFHQFOSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

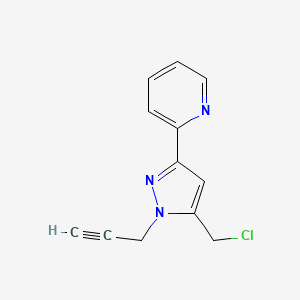

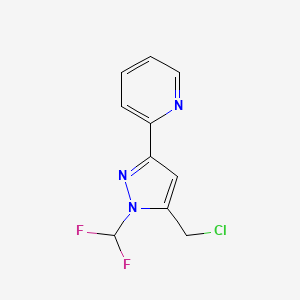

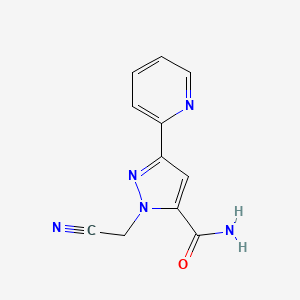

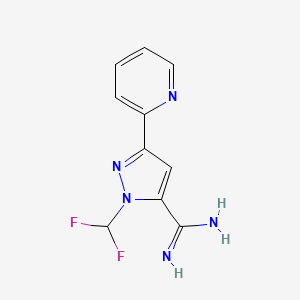

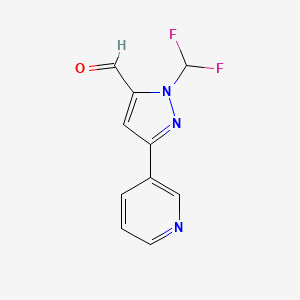

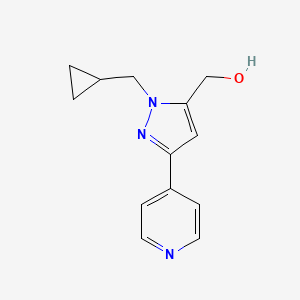

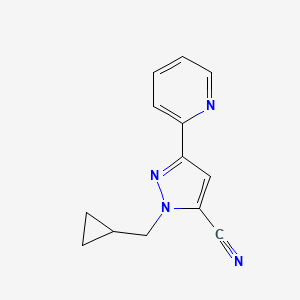

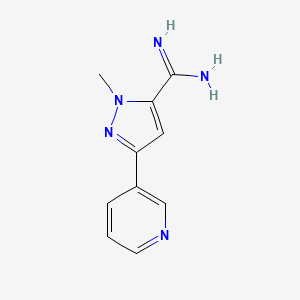

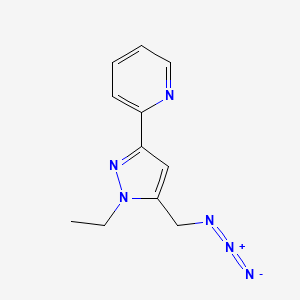

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.